

Certificate of Analysis for Valsartan Ethyl Ester

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Compound of Interest

Compound Name: Valsartan Ethyl Ester

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Certificate of Analysis: Valsartan Ethyl Ester

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive overview of the analytical profile of **Valsartan Ethyl Ester**, a key impurity of the angiotensin II receptor antagonist, Valsartan. The information herein is intended to serve as a detailed guide for researchers, scientists, and professionals involved in drug development and quality control.

Product Information

Parameter	Information
Product Name	Valsartan Ethyl Ester
Synonyms	(S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-6-yl]methyl)-valine ethyl ester
CAS Number	1111177-30-0
Molecular Formula	C ₂₆ H ₃₃ N ₅ O ₃
Molecular Weight	463.57 g/mol
Chemical Structure	See Figure 1
Description	An impurity of Valsartan, typically appearing as a solid.
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 100 mg/mL or higher. [1]
Storage	Store at 4°C, protected from light. [1]

Analytical Data

The following table summarizes the typical analytical results for a representative batch of **Valsartan Ethyl Ester**. These values are provided as a guideline for quality assessment.

Test	Method	Acceptance Criteria	Typical Result
Appearance	Visual Inspection	White to off-white solid	Conforms
Identification	^1H NMR	Consistent with the structure of Valsartan Ethyl Ester	Conforms
Assay (by HPLC)	HPLC	NLT 98.0%	99.5%
Purity (by HPLC)	HPLC	NLT 98.0%	99.7%
Related Substances (by HPLC)			
Valsartan	HPLC	NMT 0.5%	0.15%
Any other individual impurity	HPLC	NMT 0.2%	0.08%
Total Impurities	HPLC	NMT 1.0%	0.23%
Residual Solvents	GC-HS	NMT 3000 ppm	< 500 ppm
Ethyl Acetate			
Water Content (Karl Fischer)	KF Titration	NMT 0.5%	0.12%
Heavy Metals	ICP-MS	NMT 10 ppm	< 5 ppm
Sulphated Ash	Gravimetry	NMT 0.1%	0.05%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is designed for the quantitative determination of **Valsartan Ethyl Ester** and its related impurities.

- Instrumentation: A gradient HPLC system with a UV detector.

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

- Mobile Phase:

- A: 0.1% Phosphoric acid in Water
- B: Acetonitrile

- Gradient Program:

Time (min)	%A	%B
0	85	15
10	15	85
15	15	85
16	85	15

| 20 | 85 | 15 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 230 nm
- Injection Volume: 10 µL
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) for Identification

This protocol is for the structural confirmation of **Valsartan Ethyl Ester**.

- Instrumentation: 400 MHz NMR Spectrometer.

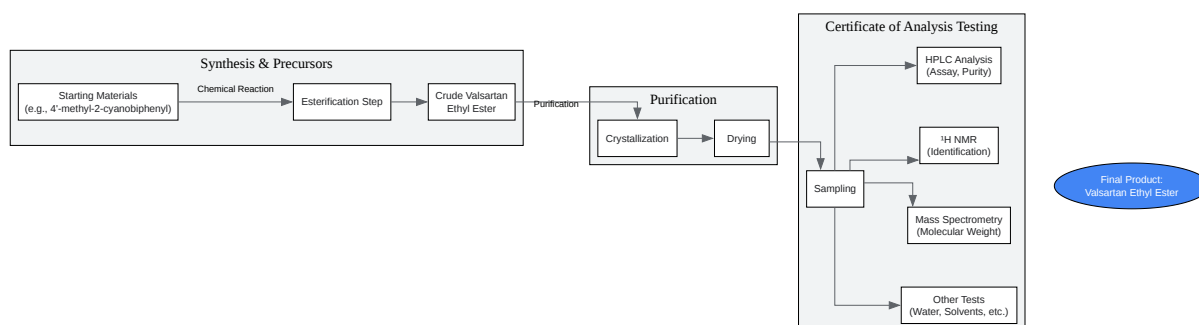
- Solvent: Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6).
- Internal Standard: Tetramethylsilane (TMS).
- Procedure: Dissolve a small amount of the sample in the deuterated solvent. Record the ^1H NMR spectrum. The chemical shifts and coupling constants should be consistent with the known structure of **Valsartan Ethyl Ester**.

Mass Spectrometry (MS) for Identification and Impurity Profiling

This method is used for the confirmation of molecular weight and to identify potential impurities.

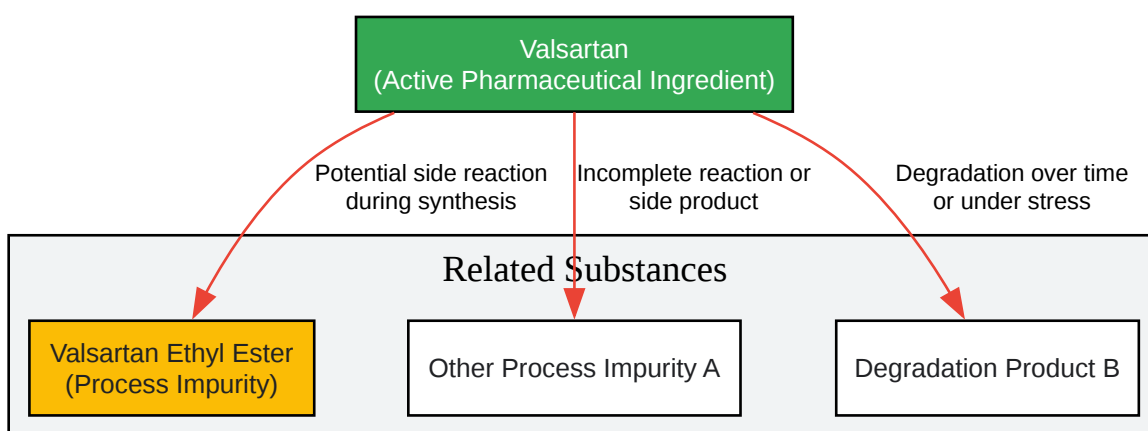
- Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Scan Range: m/z 100-1000.
- Procedure: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ of **Valsartan Ethyl Ester**.

Visualizations



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Caption: Workflow for the synthesis and analysis of **Valsartan Ethyl Ester**.



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Caption: Relationship between Valsartan and its common impurities.

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References

- 1. asianpubs.org [asianpubs.org]
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